molecular formula C12H11N3O B11891257 2-(Benzylamino)pyrimidine-4-carbaldehyde CAS No. 1260838-37-6

2-(Benzylamino)pyrimidine-4-carbaldehyde

Cat. No.: B11891257
CAS No.: 1260838-37-6
M. Wt: 213.23 g/mol
InChI Key: RVGJMRKAVUPNJA-UHFFFAOYSA-N
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Description

2-(Benzylamino)pyrimidine-4-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzylamino group at the 2-position and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)pyrimidine-4-carbaldehyde typically involves the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives. This can be achieved using oxidizing agents such as selenium dioxide or other suitable oxidants . Another method involves the reaction of pyrimidine derivatives with benzylamine under controlled conditions to introduce the benzylamino group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pyrimidine-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The aldehyde group can undergo reactions with nucleophilic sites in proteins and enzymes, potentially modifying their activity .

Comparison with Similar Compounds

2-(Benzylamino)pyrimidine-4-carbaldehyde can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

1260838-37-6

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(benzylamino)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C12H11N3O/c16-9-11-6-7-13-12(15-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14,15)

InChI Key

RVGJMRKAVUPNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=N2)C=O

Origin of Product

United States

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